molecular formula C19H24N2 B8387732 3-Aminomethyl-1-diphenylmethylpiperidine

3-Aminomethyl-1-diphenylmethylpiperidine

Cat. No. B8387732
M. Wt: 280.4 g/mol
InChI Key: URMWVDCSVRFEMA-UHFFFAOYSA-N
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Patent
US05872115

Procedure details

Step 2): To a suspension of LiAlH4 (10 g, 263 mmol) in THF (100 ml) was added dropwise a solution of 1-diphenylmethylpiperidin-3-carboxamide (32 g, 109 mmol) in THF (130 ml) for 40 mins under stirring and cooling in an ice-bath. After the addition was complete, the mixture was refluxed for 2 hours and then cooled. To the resulting mixture, 15% NaOH aqueous solution and H2O were added dropwise in order, and the insoluble materials were filtered off. The filtrate was dried over MgSO4 and evaporated. The residue was purified by column chromatography on silica gel to give 3-aminomethyl-1-diphenylmethylpiperidine as a colorless oil, 23 g (75.5%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
1-diphenylmethylpiperidin-3-carboxamide
Quantity
32 g
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[C:7]1([CH:13]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[N:14]2[CH2:19][CH2:18][CH2:17][CH:16]([C:20]([NH2:22])=O)[CH2:15]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[OH-].[Na+].O>C1COCC1>[NH2:22][CH2:20][CH:16]1[CH2:17][CH2:18][CH2:19][N:14]([CH:13]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:15]1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
1-diphenylmethylpiperidin-3-carboxamide
Quantity
32 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CC(CCC1)C(=O)N)C1=CC=CC=C1
Name
Quantity
130 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling in an ice-bath
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the insoluble materials were filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
NCC1CN(CCC1)C(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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